REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[CH2:3][N:4]=[C:5]([NH2:18])[NH:6][C:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH2:13][CH2:14][CH2:15][C:16]#[N:17])[N:8]=1.S(=O)(=O)(O)[OH:22].[OH-].[Na+]>>[F:20][C:2]([F:1])([F:19])[CH2:3][N:4]=[C:5]([NH2:18])[NH:6][C:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH2:17])=[O:22])[N:8]=1 |f:2.3|
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Name
|
5-[3-(2-[2,2,2-Trifluoroethyl]guanidino)pyrazol-1-yl]valeronitrile
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Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
FC(CN=C(NC1=NN(C=C1)CCCCC#N)N)(F)F
|
Name
|
|
Quantity
|
65 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
ice
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Quantity
|
300 mL
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Type
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solvent
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (3×200 ml.)
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Type
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DRY_WITH_MATERIAL
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Details
|
the extract was dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo to an oil which
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Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
CUSTOM
|
Details
|
The crude material was recrystallised from EtOAc
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CN=C(NC1=NN(C=C1)CCCCC(=O)N)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |